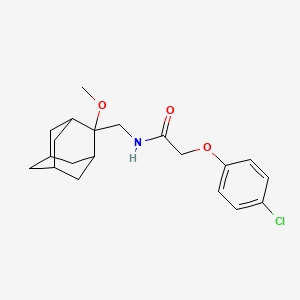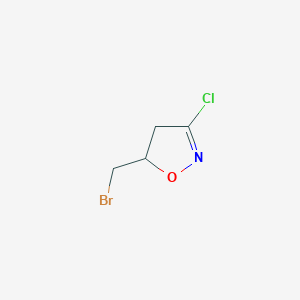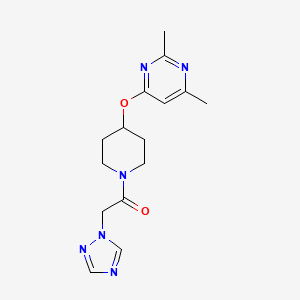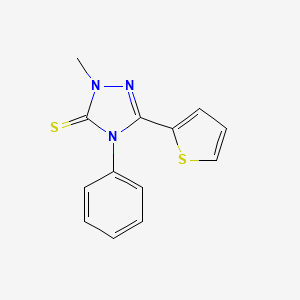![molecular formula C17H16ClFN6O B2457857 (3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034348-83-7](/img/structure/B2457857.png)
(3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16ClFN6O and its molecular weight is 374.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound, also known as Fezolinetant , is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind to neurokinin peptides. They are involved in various biological processes, including pain perception, cardiovascular homeostasis, and inflammatory responses.
Mode of Action
Fezolinetant interacts with its target, the Neurokinin Receptor, by binding to it with high affinity This binding inhibits the receptor’s activity, leading to changes in cellular signaling pathways
Pharmacokinetics
It is known that the compound has a predicted boiling point of 6230±650 °C , a predicted density of 1.56±0.1 g/cm3 , and it is soluble in DMSO . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fezolinetant. For instance, the compound should be stored at -20°C to maintain its stability . Additionally, the compound’s efficacy may be influenced by factors such as the presence of other drugs or substances, the physiological state of the individual, and genetic variations in the target Neurokinin Receptors.
特性
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN6O/c1-11-21-22-16-15(20-4-5-25(11)16)23-6-8-24(9-7-23)17(26)12-2-3-14(19)13(18)10-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABDAVXSPKDNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2457775.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2457776.png)

![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)


![5-(4-fluorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2457784.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2457790.png)
![tert-butyl 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]oxy}piperidine-1-carboxylate](/img/structure/B2457791.png)


![(E)-methyl 2-(2-cyano-3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2457797.png)
